molecular formula C15H11NO3 B1399663 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-91-9

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Cat. No.: B1399663
CAS No.: 1154060-91-9
M. Wt: 253.25 g/mol
InChI Key: ZQNCOAVQNZSKOQ-UHFFFAOYSA-N
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Description

“2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester” is a chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

Chemical Modification and Application Potential

Benzofuran derivatives undergo chemical modifications to produce biopolymer ethers and esters with specific properties, influenced by functional groups and substitution patterns. These modifications enable their applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents. For example, xylan esters, synthesized from hemicellulose with benzofuran derivatives, form nanoparticles for drug delivery applications (Petzold-Welcke et al., 2014).

Structural Characterization and Bioactivity

Benzofuran derivatives have been recognized for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. They serve as potential natural drug lead compounds, with various synthetic pathways explored for developing medicinally active benzofuran derivatives (Miao et al., 2019).

Inhibitory Activities and Drug Synthesis

Benzofuran is a key unit in bioactive heterocycles, possessing pronounced inhibitory activities against diseases, viruses, fungi, microbes, and enzymes. The presence of specific functional groups significantly enhances their therapeutic activities, making benzofuran derivatives suitable for pharmaceutical applications and drug synthesis (Dawood, 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, “2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester”, as a benzofuran derivative, may have potential applications in the field of drug discovery.

Properties

IUPAC Name

methyl 2-pyridin-2-yl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)10-5-6-13-11(8-10)9-14(19-13)12-4-2-3-7-16-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNCOAVQNZSKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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